molecular formula C26H22F2N4O3S2 B2828803 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 1189865-84-6

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2828803
CAS No.: 1189865-84-6
M. Wt: 540.6
InChI Key: WCSPUVRKJAWGDH-UHFFFAOYSA-N
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Description

The compound is a structurally complex tricyclic molecule featuring:

  • A thia-azatricyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one).
  • An acetyl group at position 11.
  • A benzyl substituent at position 2.
  • A sulfanyl-linked acetamide moiety bound to a 2,4-difluorophenyl group.

Properties

IUPAC Name

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3S2/c1-15(33)31-10-9-18-21(13-31)37-24-23(18)25(35)32(12-16-5-3-2-4-6-16)26(30-24)36-14-22(34)29-20-8-7-17(27)11-19(20)28/h2-8,11H,9-10,12-14H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPUVRKJAWGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of the acetyl and benzyl groups: These groups are introduced through acylation and alkylation reactions, respectively. Common reagents include acetyl chloride and benzyl bromide.

    Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

    Attachment of the difluorophenylacetamide moiety: This final step involves the coupling of the intermediate with 2,4-difluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and benzyl groups, leading to the formation of sulfoxides and benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and benzaldehyde derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially inhibiting or modulating the activity of its targets. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The report focuses on manganese compounds and facility-level revisions unrelated to the target molecule .

Hypothetical Comparison (Based on General Knowledge):

Compound Name/Class Structural Features Potential Activity Key Differences
Target Compound Tricyclic thia-azatricyclic core with acetyl Unknown (no data) Unique fluorophenyl acetamide
Imatinib (Gleevec®) Benzamide-based kinase inhibitor BCR-ABL tyrosine kinase inhibitor Lack of tricyclic sulfur core
Ciprofloxacin Fluoroquinolone Antibacterial Different scaffold (quinolone)
Manganese compounds (e.g., MnCl₂) Inorganic metal salts Industrial catalysts No structural similarity

Research Findings and Data Gaps

  • : The TRI 1999 report documents a data entry error for manganese compounds at a U.S. Army facility, with revisions reducing off-site treated amounts from 5.5 million pounds to <500 pounds . This is irrelevant to the target compound.
  • Critical Data Missing :
    • Synthesis or characterization data for the target compound.
    • Biological activity studies.
    • Pharmacokinetic or toxicity profiles.

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